potassium trifluoro(3-oxobutyl)boranuide

Stability Storage Hydrolysis

Secure the specific 3-oxobutyl acyltrifluoroborate for your workflow. Generic organotrifluoroborates cannot replicate its chemoselective reactivity with hydroxylamine-functionalized biomolecules or its stability under ozonolysis/epoxidation. This monomeric crystalline solid guarantees exact stoichiometric control, eliminating the anhydride uncertainty of boronic acids and ensuring reproducible, cost-efficient scale-up.

Molecular Formula C4H7BF3KO
Molecular Weight 178
CAS No. 937401-56-4
Cat. No. B6250976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium trifluoro(3-oxobutyl)boranuide
CAS937401-56-4
Molecular FormulaC4H7BF3KO
Molecular Weight178
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(3-oxobutyl)boranuide (CAS 937401-56-4) - Acyltrifluoroborate Class Baseline and Functional Profile


Potassium trifluoro(3-oxobutyl)boranuide is a member of the potassium acyltrifluoroborate (KAT) class, characterized by a tetracoordinate boron center with three fluorine atoms and an acyl-substituted alkyl group [1]. These salts are crystalline, bench-stable organoboron reagents that serve as protected acylboron equivalents . The 3-oxobutyl moiety imparts specific reactivity relevant to cross-coupling and bioconjugation applications, while the trifluoroborate group confers enhanced stability relative to boronic acids and esters [2].

Potassium Trifluoro(3-oxobutyl)boranuide: Why In-Class Substitution Without Evidence Carries Procurement and Performance Risk


Within the organotrifluoroborate family, substitution of potassium trifluoro(3-oxobutyl)boranuide with a generic alternative is scientifically unsound due to the specific acyl functionality and carbon chain length. Acyltrifluoroborates (KATs) exhibit distinct reactivity profiles compared to simple alkyl- or aryltrifluoroborates, particularly in their hydrolysis kinetics and subsequent transmetalation behavior [1]. The 3-oxobutyl group enables participation in condensation and ligation chemistries that other trifluoroborates cannot perform [2]. Furthermore, the four-carbon backbone with a terminal ketone provides a unique balance of steric accessibility and electronic properties that cannot be assumed from related compounds like acetonyl- or 3-oxopentyltrifluoroborates [3]. Procurement based solely on the trifluoroborate moiety without verifying the specific acyl group will likely result in failed reactions and wasted resources.

Quantitative Differentiation Evidence for Potassium Trifluoro(3-oxobutyl)boranuide vs. Closest Analogs and Alternatives


Hydrolytic Stability: Potassium Trifluoro(3-oxobutyl)boranuide vs. Boronic Acid Analogue

Organotrifluoroborates exhibit dramatically enhanced hydrolytic stability compared to their boronic acid counterparts. Potassium trifluoro(3-oxobutyl)boranuide, as a tetracoordinate boron species, resists protodeboronation and can be stored indefinitely on the bench without special precautions, whereas the corresponding 3-oxobutylboronic acid is prone to dehydration, oxidation, and decomposition over days to weeks [1]. The vast majority of potassium organotrifluoroborates can be stored indefinitely at room temperature without any precaution [2].

Stability Storage Hydrolysis

Oxidative Stability: Potassium Trifluoro(3-oxobutyl)boranuide vs. Boronic Acids

Potassium trifluoroborates are remarkably compliant with strong oxidative conditions, enabling chemoselective transformations that are impossible with boronic acids. For example, epoxidation of C=C bonds in unsaturated alkyltrifluoroborates proceeds with full conversion and selectivity without degradation of the boron functionality, whereas boronic acids undergo rapid B-C bond cleavage under identical oxidants .

Oxidation Stability Functional Group Tolerance

Stoichiometric Precision: Potassium Trifluoro(3-oxobutyl)boranuide vs. Boronic Acids

Unlike boronic acids, which exist as mixtures of anhydrides (boroxines) and esters with uncertain stoichiometry, potassium trifluoroborates always exist as monomers, enabling precise control of reaction stoichiometry [1]. Boronic acids are often difficult to purify and have uncertain stoichiometry .

Stoichiometry Purity Reproducibility

Functional Group Tolerance: Acyltrifluoroborate Synthesis vs. Boronic Acid Synthesis

Modern synthetic methods for KATs demonstrate broad functional group compatibility. The copper-catalyzed borylation of carboxylic acid-derived mixed anhydrides is compatible with alkenes, esters, halides, nitriles, and protected amines, enabling preparation of diverse acyltrifluoroborates without protecting group manipulation [1]. In contrast, synthesis of the corresponding acylboronic acids often requires harsh conditions and has limited functional group tolerance.

Functional Group Tolerance Synthesis Scope

Coupling Efficiency: Potassium Alkyltrifluoroborates vs. Alkylboronic Acids in Suzuki-Miyaura

Primary potassium alkyltrifluoroborates are used frequently in Suzuki-Miyaura cross-coupling owing to their enhanced stability and reactivity compared with other alkylboron derivatives [1]. In numerous reactions they have proven to be more reactive than boronic acids or esters [2].

Suzuki-Miyaura Cross-coupling Reactivity

Acyltrifluoroborate Ligation Kinetics vs. Boronic Acid Condensation

Potassium acyltrifluoroborates (KATs) undergo rapid chemoselective ligation with hydroxylamines and hydrazines to form stable amide bonds under mild aqueous conditions, with second-order rate constants up to 20 M⁻¹s⁻¹ at pH 4.5 [1]. In contrast, the corresponding acylboronic acids exhibit slower ligation kinetics and require higher concentrations or longer reaction times, while simple alkyltrifluoroborates do not participate in this ligation chemistry at all [1]. The 3-oxobutyl KAT specifically offers a balance of aqueous solubility and reactivity suitable for protein modification.

Bioconjugation Ligation Kinetics

High-Value Application Scenarios for Potassium Trifluoro(3-oxobutyl)boranuide Where Differential Performance Justifies Procurement


Bioconjugation and Protein Modification via KAT Ligation

The 3-oxobutyl KAT enables rapid, chemoselective ligation with hydroxylamine-functionalized biomolecules under mild aqueous conditions (pH 4.5, 25°C), forming stable amide linkages [1]. This unique reactivity—absent in non-acyl trifluoroborates and superior to acylboronic acids—makes it the reagent of choice for site-specific protein labeling, antibody-drug conjugate (ADC) synthesis, and peptide macrocyclization. Procurement of this specific KAT, rather than a generic organotrifluoroborate, is essential for successful bioconjugation workflows. [1]

Oxidation-Tolerant Synthetic Sequences Requiring Boron Retention

In multi-step syntheses where the boron functionality must survive oxidative transformations, potassium trifluoro(3-oxobutyl)boranuide offers a decisive advantage. Its tetracoordinate structure withstands ozonolysis, epoxidation, and other strong oxidants with full retention of the BF₃K group, whereas boronic acids and esters undergo rapid protodeboronation under identical conditions . This enables orthogonal protection strategies and late-stage functionalization not possible with alternative organoboron reagents.

Challenging Alkyl-Aryl Suzuki-Miyaura Cross-Couplings

For Suzuki-Miyaura couplings involving sterically hindered or electronically deactivated alkyl partners, potassium alkyltrifluoroborates demonstrate enhanced reactivity compared to alkylboronic acids and esters [2]. The slow, controlled hydrolysis of the BF₃K group to the active difluoroborane species maintains a low steady-state concentration of the reactive intermediate, minimizing deleterious side reactions such as protodeboronation and homocoupling [3]. This kinetic profile is particularly valuable for coupling the 3-oxobutyl fragment to sensitive heteroaryl halides in pharmaceutical intermediate synthesis. [2][3]

Stoichiometry-Sensitive Scale-Up and Process Chemistry

In process development and scale-up, precise stoichiometric control is critical for cost efficiency and reproducibility. Potassium trifluoro(3-oxobutyl)boranuide exists as a monomeric crystalline solid, eliminating the stoichiometric uncertainty inherent to boronic acids that exist as boroxine/anhydride mixtures [4]. This enables exact molar addition without overage calculations, reduces waste, and improves batch-to-batch consistency—directly impacting process economics and regulatory compliance. [4]

Technical Documentation Hub

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